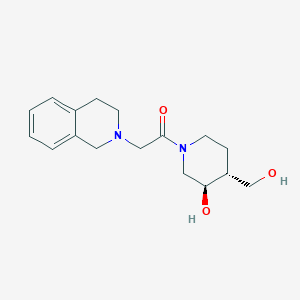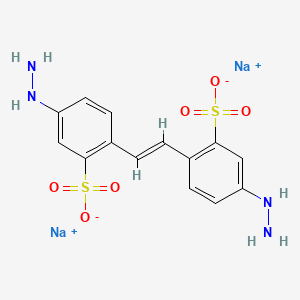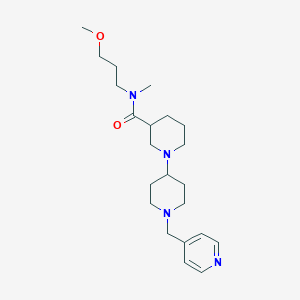![molecular formula C15H20N4O2 B5361700 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5361700.png)
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol, also known as DMAPP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol is not fully understood, but it is believed to act through the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol has several advantages for lab experiments, including its high yield synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to exhibit non-specific effects in some assays.
Future Directions
There are several future directions for 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol research. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol has been synthesized using various methods, including the reaction of pyrazolo[1,5-a]pyridine-7-carboxylic acid with dimethylaminoethyl chloride hydrochloride, followed by the reaction with pyrrolidine-1-carbonyl chloride. Another method involves the reaction of pyrazolo[1,5-a]pyridine-7-carboxylic acid with N,N-dimethylaminoethanol, followed by the reaction with pyrrolidine-1-carbonyl chloride. Both methods result in the formation of this compound with high yields.
Scientific Research Applications
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol has been found to exhibit promising therapeutic potential in various scientific research applications. It has been shown to possess anti-inflammatory, antinociceptive, and antitumor properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-17(2)10-15(21)7-9-18(11-15)14(20)13-5-3-4-12-6-8-16-19(12)13/h3-6,8,21H,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAMDPQXLGCRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=CC=CC3=CC=NN32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)

![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)


![4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361668.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)
![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)
![4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)